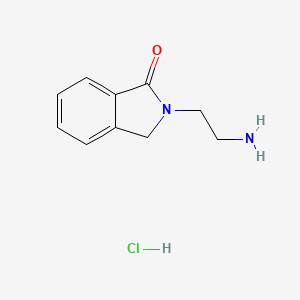

2-(2-Aminoethyl)isoindolin-1-one hydrochloride

説明

特性

IUPAC Name |

2-(2-aminoethyl)-3H-isoindol-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13;/h1-4H,5-7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOZVWFVMYKTEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation and Cyclization via Nucleophilic Addition

A prominent route involves the nucleophilic addition of 2-cyanobenzaldehyde (1) to nitro-containing precursors, followed by cyclization. For example, 2-(2-nitrophenyl)acetonitrile (2) reacts with 1 in the presence of triethylamine (Et3N) to form an intermediate nitrile adduct (4) , which undergoes intramolecular cyclization to yield 3-substituted isoindolin-1-ones (5–6) . The nitro group is subsequently reduced to an amine using catalytic hydrogenation or stoichiometric reductants (e.g., Fe/HCl), producing the free base, which is treated with HCl to form the hydrochloride salt.

Key Conditions :

- Solvent: Dichloromethane (DCM) or methanol.

- Base: Et3N or methanolic KOH.

- Temperature: Room temperature to 60°C.

- Yield: 60–85% (dependent on substituents).

This method’s versatility allows modifications to the nitro precursor, enabling tailored synthesis of derivatives. For instance, substituting 2-(2-nitrophenyl)acetonitrile with 2-nitroaniline derivatives introduces aromatic diversity.

Gabriel Synthesis for Aminoethyl Functionalization

The Gabriel synthesis, traditionally used for primary amine preparation, adapts well to isoindolin-1-one systems. Potassium phthalimide reacts with 1,2-dibromoethane in a nucleophilic substitution to form N-(2-bromoethyl)phthalimide. Subsequent hydrolysis with hydrazine or strong acids (e.g., HCl) cleaves the phthalimide group, yielding 2-aminoethylamine. However, this approach requires protecting the isoindolin-1-one nitrogen during alkylation to prevent side reactions.

Key Conditions :

- Reagents: Potassium phthalimide, 1,2-dibromoethane, hydrazine.

- Solvent: Dimethylformamide (DMF) or ethanol.

- Yield: 50–70% (after deprotection).

While this method is reliable, its multi-step nature and need for protective groups limit scalability compared to direct cyclization routes.

Reductive Amination of Keto Precursors

Reductive amination of 3-ketoisoindolin-1-one with ethylenediamine provides a direct route to the target compound. The keto group undergoes condensation with the amine, followed by sodium cyanoborohydride (NaBH3CN)-mediated reduction to form the secondary amine. Acidic workup (HCl) yields the hydrochloride salt.

Key Conditions :

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization

The nucleophilic cyclization mechanism (Method 1) proceeds via base-induced deprotonation of the α-hydrogen adjacent to the nitrile group, generating a nucleophilic species that attacks the aldehyde carbonyl. Cyclization forms the isoindolin-1-one core, while nitro reduction introduces the primary amine. Optimizing the base (e.g., Et3N vs. KOH) significantly impacts reaction efficiency.

In contrast, palladium-catalyzed methods (Method 3) rely on oxidative addition of the iodoarene to Pd(0), followed by CO insertion and alkyne coupling to form the cyclic product. This pathway’s selectivity depends on ligand choice and CO pressure.

Industrial and Green Chemistry Considerations

Large-scale synthesis prioritizes atom economy and solvent recovery. Deep eutectic solvents (DES) or water-based systems improve the sustainability of cyclization reactions. Additionally, flow chemistry setups enhance the safety of high-pressure carbonylative couplings.

化学反応の分析

Types of Reactions

2-(2-Aminoethyl)isoindolin-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted isoindolinone derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Development

2-(2-Aminoethyl)isoindolin-1-one hydrochloride has been studied for its potential therapeutic applications, particularly in treating neurological disorders. Research indicates it can increase the expression of survival motor neuron (SMN) protein, which is crucial in spinal muscular atrophy (SMA) treatment . Additionally, it shows promise against various neurological disorders such as multiple sclerosis and Alzheimer's disease due to its ability to modulate neurotransmitter levels and receptor activities .

Anticancer Activity

The compound exhibits notable anticancer properties. It has been evaluated for its efficacy against human tumor cells, showing significant cell growth inhibition rates in vitro . The National Cancer Institute's Developmental Therapeutics Program reported that it displayed high antimitotic activity against a panel of cancer cell lines . The mechanism involves the inhibition of enzymes related to cell proliferation, making it a candidate for further development as an anticancer agent.

Research highlights its biological activities, including antimicrobial and anti-inflammatory effects. Studies have demonstrated that derivatives of isoindoline compounds can inhibit key enzymes associated with inflammatory pathways and microbial growth . The compound's structure allows it to interact with various molecular targets, leading to diverse biological effects.

Case Studies

- Spinal Muscular Atrophy Treatment : A study demonstrated that administering 2-(2-Aminoethyl)isoindolin-1-one hydrochloride significantly increased SMN protein levels in cellular models of SMA, suggesting its potential as a therapeutic agent for this condition .

- Anticancer Efficacy : In vitro assessments revealed that the compound inhibited growth in multiple cancer cell lines, with specific IC50 values indicating effective concentrations for therapeutic use .

- Neuroprotective Effects : Research involving animal models showed that the compound could enhance cognitive function and reduce neurodegeneration markers, supporting its application in treating neurodegenerative diseases .

作用機序

The mechanism of action of 2-(2-Aminoethyl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.

類似化合物との比較

Comparison with Structural Analogs

Positional and Functional Group Isomers

a) 5-(Aminomethyl)isoindolin-1-one Hydrochloride (CAS 40314-06-5)

- Structural Difference: The amino group is attached to the isoindolinone core at the 5-position instead of the 2-position.

- Impact : Altered electronic distribution may affect binding affinity in biological targets .

- Similarity Score : 0.93 (compared to the target compound) .

b) 2-(Piperidin-4-yl)isoindolin-1-one Hydrochloride (CAS 1233955-33-3)

Salts and Derivatives

a) 2-(2-Aminoethyl)isoindolin-1-one Hydrobromide (CAS 1354782-66-3)

b) N-(2-Aminoethyl)phthalimide Hydrochloride (CAS 550-44-7)

Physicochemical Properties

Research Implications and Gaps

- Biological Activity: Limited data exist on the target compound’s pharmacological profile.

- Industrial Relevance: Piperidine-substituted isoindolinones (e.g., CAS 1233955-33-3) are prioritized in agrochemicals, highlighting the need to explore the target compound’s utility in this sector .

生物活性

2-(2-Aminoethyl)isoindolin-1-one hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C10H11ClN2O2

- Molecular Weight : 226.66 g/mol

- Solubility : The hydrochloride form enhances solubility in aqueous solutions, facilitating bioavailability.

The compound features an isoindoline core, which is known for its presence in various biologically active molecules. The aminoethyl side chain contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that 2-(2-Aminoethyl)isoindolin-1-one hydrochloride exhibits several notable biological activities:

-

Antitumor Activity :

- The compound has been evaluated for its potential to inhibit tumor growth. Studies have shown that it may interfere with the MDM2-p53 interaction, a critical pathway in cancer biology. This interaction is often overexpressed in various cancers, including liposarcoma and soft tissue sarcoma, making it a target for therapeutic intervention .

- Mechanism of Action :

-

Enzyme Inhibition :

- Preliminary studies suggest that the compound may inhibit specific kinases or proteases involved in cellular signaling pathways, further contributing to its antitumor effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(2-Aminoethyl)isoindolin-1-one hydrochloride:

-

Study on Antitumor Efficacy :

A study published in a leading journal demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of cancer, highlighting its potential as an anticancer agent . -

In Vitro Studies :

In vitro assays showed that the compound effectively induces apoptosis in cancer cell lines by activating p53-dependent pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .

Comparative Analysis with Related Compounds

The following table compares 2-(2-Aminoethyl)isoindolin-1-one hydrochloride with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Amino-2-methylisoindoline-1,3-dione | 1485-70-7 | 0.83 | Enhanced lipophilicity due to methyl group |

| N-(2-Aminoethyl)maleimide hydrochloride | N/A | 0.83 | Maleimide moiety provides specific reactivity |

| 4-Amino-N-(2-diethylaminoethyl)benzamide | 51-06-9 | 0.83 | Benzamide structure may exhibit different bioactivity |

| (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione | 1381795-31-8 | 0.89 | Piperidine ring may enhance receptor interactions |

This comparison illustrates the structural diversity within the isoindoline family while showcasing the unique attributes of 2-(2-Aminoethyl)isoindolin-1-one hydrochloride that contribute to its distinct biological activities.

Q & A

Q. Basic Research Focus

- Analytical Methods :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the aminoethyl group (δ ~2.8–3.5 ppm for CH₂-NH₂) and isoindolinone aromatic protons (δ ~7.2–7.8 ppm) .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) quantifies purity (>98% required for pharmacological studies) .

- Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 209.1 (free base) and 245.6 (hydrochloride form) .

What are the key safety considerations when handling 2-(2-Aminoethyl)isoindolin-1-one hydrochloride in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .

- First Aid :

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

How can researchers address discrepancies in spectroscopic data when analyzing this compound?

Q. Advanced Research Focus

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted ethylenediamine or oxidized intermediates). Adjust reaction pH (<3) to suppress amine oxidation .

- Orthogonal Validation : Cross-validate NMR assignments with COSY/HSQC experiments and compare retention times in HPLC with authentic standards .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or proton environments .

What strategies are effective in stabilizing 2-(2-Aminoethyl)isoindolin-1-one hydrochloride against degradation under various storage conditions?

Q. Advanced Research Focus

- Lyophilization : Freeze-drying the hydrochloride salt improves long-term stability (>24 months at -20°C) by reducing hydrolytic degradation .

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidative decomposition of the aminoethyl group .

- Buffered Solutions : For aqueous formulations, use pH 4–5 acetate buffers to minimize base-catalyzed hydrolysis .

How can computational chemistry aid in predicting the reactivity or interactions of this compound in biological systems?

Q. Advanced Research Focus

- Molecular Docking : Simulate binding to target receptors (e.g., neurotransmitter transporters) using software like AutoDock Vina. Optimize the aminoethyl group’s orientation for hydrogen bonding .

- DFT Calculations : Predict redox potentials and stability of the isoindolinone ring under physiological conditions .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and metabolic pathways .

What challenges arise in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。